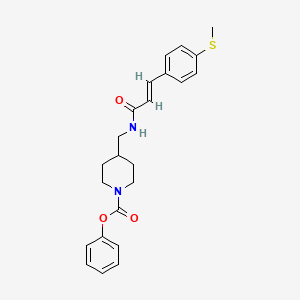

Ácido 4-cloro-5-(3-metilbutil)-1H-pirazol-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid, also known as CMP-pyrazole, is a heterocyclic compound containing both nitrogen and chlorine atoms. It is a small molecule that has been studied extensively due to its potential applications in a variety of scientific fields. CMP-pyrazole is a versatile compound with a wide range of potential uses, including use as a pharmaceutical, a catalyst, and a reagent.

Aplicaciones Científicas De Investigación

Acoplamiento Suzuki–Miyaura

La reacción de acoplamiento Suzuki–Miyaura (SM) es un método potente para formar enlaces carbono-carbono. Implica el acoplamiento cruzado de compuestos organoboro con haluros orgánicos o pseudohaluros utilizando un catalizador de paladio. Las condiciones de reacción suaves y la tolerancia a los grupos funcionales del acoplamiento SM lo han hecho ampliamente aplicable en química sintética . En este contexto, el ácido 4-cloro-5-(3-metilbutil)-1H-pirazol-3-carboxílico puede servir como reactivo organoboro, participando en la formación de enlaces C–C.

Formación de base de Schiff

Las bases de Schiff son compuestos versátiles formados por la condensación de un compuesto carbonílico (como un aldehído o cetona) con una amina primaria. El ligando derivado del 4-[(2-butil-4-cloro-5-formil-1H-imidazol-1-il)metil]benzoato y los compuestos de hidrazina primaria se pueden usar para crear bases de Schiff. Estos compuestos encuentran aplicaciones en química de coordinación, catálisis y estudios biológicos .

Reacciones en la posición bencílica

La posición bencílica en los compuestos aromáticos juega un papel crucial en diversas reacciones. Por ejemplo, la oxidación de los alquibencenos a menudo ocurre en el carbono bencílico debido a la estabilización por resonancia. Comprender la reactividad del ácido 4-cloro-5-(3-metilbutil)-1H-pirazol-3-carboxílico en la posición bencílica puede brindar información sobre su comportamiento en diferentes entornos químicos .

Mecanismo De Acción

4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid has been found to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. It has also been found to act as an inhibitor of lipid peroxidation, which is a process that can damage cells and lead to disease. 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid has also been found to act as an antioxidant, which can protect cells from damage caused by free radicals.

Biochemical and Physiological Effects

4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid has been found to have a variety of biochemical and physiological effects on organisms. It has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. It has also been found to act as an antioxidant, which can protect cells from damage caused by free radicals. 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid has been found to reduce inflammation and to have a protective effect on the liver, as well as a protective effect on the cardiovascular system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid in laboratory experiments has several advantages. It is a small molecule, which makes it easy to work with and allows for precise control of the reaction conditions. It is also a relatively inexpensive compound, which makes it an attractive option for laboratory experiments. However, there are also some limitations to the use of 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid in laboratory experiments. It is a relatively unstable compound, which can make it difficult to work with, and it is also a toxic compound, which can pose a risk to laboratory personnel.

Direcciones Futuras

The potential future directions for 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid are numerous. It could be used as a pharmaceutical, a catalyst, or a reagent in organic synthesis. It could also be used in the production of polymers, or in the study of enzymes and other proteins. It could be used to study the effects of environmental pollutants on organisms, or the effects of various drugs on the body. Additionally, it could be used in the development of new drugs or in the study of new biochemical pathways. Finally, it could be used to study the effects of various compounds on the body, or the effects of various environmental factors on organisms.

Métodos De Síntesis

4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid can be synthesized through a variety of methods, including a direct reaction between 4-chloro-5-methylbutyl-1H-pyrazole-3-carboxylic acid and 3-methylbutyl chloride. This reaction produces 4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid in a single step, with yields of up to 95%. Other methods of synthesis include the reaction of 3-methylbutyl chloride with 4-chloro-5-methylbutyl-1H-pyrazole-3-carboxylic acid in the presence of a base, such as potassium hydroxide, and the reaction of 3-methylbutyl chloride with 4-chloro-5-methylbutyl-1H-pyrazole-3-carboxylic acid in the presence of a catalyst, such as palladium on carbon.

Propiedades

IUPAC Name |

4-chloro-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-5(2)3-4-6-7(10)8(9(13)14)12-11-6/h5H,3-4H2,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRWWACYUHKWBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=C(C(=NN1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2455634.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2455635.png)

![ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2455636.png)

![3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2455638.png)

![2-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile](/img/structure/B2455639.png)

![N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455642.png)

![4-((1H-imidazol-1-yl)methyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2455643.png)